molecular formula C19H15ClN4O3S B15038531 5-chloro-2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

5-chloro-2-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B15038531
M. Wt: 414.9 g/mol
InChI Key: UXQDAQBQDXGYTP-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-(4-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-NITROBENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 5-CHLORO-N-[2-(4-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-NITROBENZAMIDE typically involves a nucleophilic addition–elimination reaction. The synthetic route includes the reaction of intermediates with different hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-CHLORO-N-[2-(4-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit enzymes critical for the survival of the parasite. The molecular docking studies have shown that it interacts with the enzyme Lm-PTR1, which is involved in the folate pathway of Leishmania . This interaction disrupts the parasite’s metabolic processes, leading to its death.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives that also exhibit pharmacological activities. For example:

What sets 5-CHLORO-N-[2-(4-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-2-NITROBENZAMIDE apart is its unique structure, which combines a nitrobenzamide moiety with a thieno[3,4-c]pyrazole ring system, potentially offering a broader spectrum of biological activities.

Properties

Molecular Formula

C19H15ClN4O3S

Molecular Weight

414.9 g/mol

IUPAC Name

5-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

InChI

InChI=1S/C19H15ClN4O3S/c1-11-2-5-13(6-3-11)23-18(15-9-28-10-16(15)22-23)21-19(25)14-8-12(20)4-7-17(14)24(26)27/h2-8H,9-10H2,1H3,(H,21,25)

InChI Key

UXQDAQBQDXGYTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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